molecular formula C16H23N5O B2499560 N-(1-cyanocycloheptyl)-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]acetamide CAS No. 1333628-24-2

N-(1-cyanocycloheptyl)-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]acetamide

Cat. No. B2499560
CAS RN: 1333628-24-2
M. Wt: 301.394
InChI Key: SEDOBGWLHTYUFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanocycloheptyl)-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]acetamide, also known as CP-945,598, is a chemical compound that has been studied for its potential use as a therapeutic drug. It belongs to a class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which are being investigated for their ability to modulate the endocannabinoid system.

Mechanism of Action

The mechanism of action of N-(1-cyanocycloheptyl)-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]acetamide involves inhibition of FAAH, which leads to increased levels of endocannabinoids in the body. Endocannabinoids are lipid signaling molecules that bind to cannabinoid receptors in the body, which are involved in a variety of physiological processes, including pain, inflammation, and mood regulation.
Biochemical and Physiological Effects:
N-(1-cyanocycloheptyl)-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]acetamide has been shown to have a variety of biochemical and physiological effects in preclinical studies. It has been shown to reduce pain and inflammation in animal models, as well as have anxiolytic and antidepressant effects. It may also have potential as a treatment for addiction and substance abuse disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-cyanocycloheptyl)-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]acetamide in lab experiments is its potency and selectivity as an FAAH inhibitor. This allows for precise modulation of the endocannabinoid system without affecting other pathways. However, one limitation is that it has poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-(1-cyanocycloheptyl)-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]acetamide. One area of interest is its potential as a treatment for pain and inflammation. It may also have potential as a treatment for psychiatric disorders, such as anxiety and depression. Further studies are needed to determine its safety and efficacy in humans, as well as to optimize its pharmacokinetic properties. Additionally, there is interest in developing other FAAH inhibitors with improved properties, such as better solubility and longer half-lives.

Synthesis Methods

The synthesis of N-(1-cyanocycloheptyl)-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]acetamide involves several steps, starting with the reaction of 1-cyanocycloheptanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-(1H-pyrazol-1-yl)azetidine to form the desired product. The final compound is purified by column chromatography and characterized by NMR and mass spectrometry.

Scientific Research Applications

N-(1-cyanocycloheptyl)-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]acetamide has been studied extensively for its potential use as a therapeutic drug. It is a potent and selective inhibitor of FAAH, which is an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, N-(1-cyanocycloheptyl)-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]acetamide can increase the levels of endocannabinoids, which may have therapeutic effects.

properties

IUPAC Name

N-(1-cyanocycloheptyl)-2-(3-pyrazol-1-ylazetidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O/c17-13-16(6-3-1-2-4-7-16)19-15(22)12-20-10-14(11-20)21-9-5-8-18-21/h5,8-9,14H,1-4,6-7,10-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDOBGWLHTYUFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C#N)NC(=O)CN2CC(C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocycloheptyl)-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.